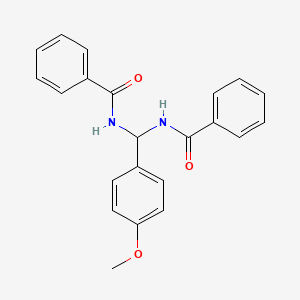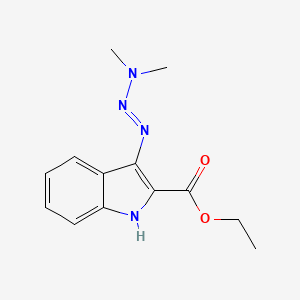
4,4'-Bis(phenylethynyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(phenylethynyl)biphenyl is an organic compound with the molecular formula C28H18. It is a biphenyl derivative where each phenyl ring is substituted with a phenylethynyl group at the para positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(phenylethynyl)biphenyl typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4,4’-dibromobiphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(phenylethynyl)biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(phenylethynyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding phenylethylene derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of phenylethylene derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis(phenylethynyl)biphenyl has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of high-performance polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(phenylethynyl)biphenyl in its applications is primarily based on its electronic properties. The phenylethynyl groups enhance the conjugation and electron delocalization across the biphenyl core, which improves its charge transport and light-emitting properties. In organic electronics, this compound interacts with molecular targets such as electron acceptors and donors, facilitating efficient charge transfer and emission processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(phenylethynyl)benzene: Similar structure but with the phenylethynyl groups on adjacent carbon atoms of a single benzene ring.
4,4’-Bis(dimethylphenylsilyl)biphenyl: Substituted with dimethylphenylsilyl groups instead of phenylethynyl groups.
4,4’-Bis(triphenylsilyl)biphenyl: Substituted with triphenylsilyl groups.
Uniqueness
4,4’-Bis(phenylethynyl)biphenyl is unique due to its extended conjugation and rigidity, which contribute to its superior electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic semiconductors and optoelectronic devices .
Propriétés
Formule moléculaire |
C28H18 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-(2-phenylethynyl)-4-[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C28H18/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
Clé InChI |
KJMJERORSUULRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985607.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985624.png)
![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)


![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11985654.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11985658.png)
